3-[(4-Methylphenyl)amino]propanehydrazide
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Overview
Description
Beta-Alanine, N-(4-methylphenyl)-, hydrazide: is a chemical compound that belongs to the class of beta-amino acids It is characterized by the presence of a hydrazide group attached to the beta-alanine backbone, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(4-methylphenyl)-, hydrazide typically involves the reaction of beta-alanine with 4-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of Beta-Alanine, N-(4-methylphenyl)-, hydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purification and isolation of the final product. Techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-(4-methylphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the hydrazide group or the 4-methylphenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Beta-Alanine, N-(4-methylphenyl)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-(4-methylphenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The 4-methylphenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Beta-Alanine, N-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine substituent instead of a methyl group.
Beta-Alanine, N-(4-nitrophenyl)-, hydrazide: Contains a nitro group instead of a methyl group.
Beta-Alanine, N-(4-methoxyphenyl)-, hydrazide: Features a methoxy group in place of the methyl group.
Uniqueness: Beta-Alanine, N-(4-methylphenyl)-, hydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s stability, solubility, and interaction with specific molecular targets compared to its analogs.
Biological Activity
3-[(4-Methylphenyl)amino]propanehydrazide, a compound with significant pharmacological potential, has been the focus of various studies investigating its biological activity. This article provides a comprehensive overview of its antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is a hydrazone derivative that can undergo various modifications to enhance its biological activity. The synthesis often involves condensation reactions with aromatic aldehydes and ketones, leading to a variety of functionalized derivatives. Recent studies have reported the synthesis of several derivatives that exhibit improved biological properties compared to the parent compound.
Antioxidant Activity
Research has demonstrated that derivatives of this compound possess notable antioxidant properties. The antioxidant activity is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
Key Findings on Antioxidant Activity
- High Activity Derivatives : Certain derivatives such as N’-(1-(furan-2-yl)ethyldene)-3-(p-tolylamino)propanehydrazide exhibited antioxidant activity approximately 1.4 times greater than ascorbic acid, a well-known antioxidant .
- Activity Ranking : The antioxidant activities of various tested compounds were ranked as follows:
Compound | DPPH Scavenging Activity (%) |
---|---|
N’-(1-(furan-2-yl)ethyldene)-3-(p-tolylamino)propanehydrazide | 79.62 |
3-((4-methylphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 78.67 |
Ascorbic Acid | 58.2 |
This ranking indicates that the synthesized derivatives can significantly outperform traditional antioxidants in scavenging free radicals.
Anticancer Activity
The anticancer potential of this compound and its derivatives has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Case Studies on Anticancer Activity
- MTT Assay Results : In vitro studies using the MTT assay revealed that certain derivatives exhibited cytotoxic effects on U-87 cells with IC50 values lower than those for MDA-MB-231 cells, indicating selective cytotoxicity towards glioblastoma cells .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
N’-(1-(furan-2-yl)ethyldene)-3-(p-tolylamino)propanehydrazide | U-87 | <10 |
N’-(1-(thiophen-2-yl)ethyldene)-3-(p-tolylamino)propanehydrazide | MDA-MB-231 | >20 |
These results suggest that modifications to the hydrazone structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against drug-resistant bacterial strains.
Antimicrobial Efficacy
Studies have shown that various derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
N’-[1-(furan-2-yl)ethyldene]-3-(p-tolylamino)propanehydrazide | E. coli | 15 |
N’-(4-nitrophenylidene)-3-(p-tolylamino)propanehydrazide | R. radiobacter | 25 |
These findings highlight the potential of these compounds as new antimicrobial agents in light of increasing antibiotic resistance .
Properties
CAS No. |
21911-86-4 |
---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(4-methylanilino)propanehydrazide |
InChI |
InChI=1S/C10H15N3O/c1-8-2-4-9(5-3-8)12-7-6-10(14)13-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |
InChI Key |
GSNCQQXAEFISJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)NN |
Origin of Product |
United States |
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